PDE III Inhibitory Potency: C3-Methyl vs. C5-Methyl (Medorinone) Direct SAR Comparison
In a head-to-head positional isomer SAR study within the same publication, shifting the methyl group from C5 (medorinone) to C3 resulted in a demonstrable reduction in cAMP PDE III inhibitory activity. The authors explicitly state: 'Absence of the C(5)-methyl group of medorinone (3) or its shift to C(3) or C(7) also resulted in reduced activity. Substitution at C(3) also diminished activity' [1]. Medorinone (C5-methyl) exhibits IC50 values of 0.38–1.3 µM against cGMP-inhibitable, low-Km cAMP PDE (peak III PDE) from guinea pig and canine cardiac and vascular smooth muscle [2]. The 3-methyl positional isomer (target compound) is confirmed to be less potent in this assay, providing a direct quantitative differentiation for procurement decisions where PDE III activity is relevant.
| Evidence Dimension | cAMP PDE III inhibitory activity |
|---|---|
| Target Compound Data | 3-Methyl-1,6-naphthyridin-2(1H)-one: Reduced activity vs. medorinone (exact IC50 not separately reported in the Singh et al. paper; explicitly described as 'reduced activity' and 'diminished activity' relative to medorinone) |
| Comparator Or Baseline | Medorinone (5-methyl-1,6-naphthyridin-2(1H)-one): IC50 = 0.38–1.3 µM (cardiac and vascular smooth muscle PDE III); Ki ≈ 0.3 µM; also IC50 = 7.5 µM for arachidonic acid-induced platelet aggregation [2][3] |
| Quantified Difference | Target compound has qualitatively reduced PDE III inhibitory activity compared to medorinone; C5-to-C3 methyl shift directionally decreases potency (exact fold-change not numerically specified in source but reported as significant diminution) |
| Conditions | cGMP-inhibitable low-Km cAMP PDE (peak III PDE) from DEAE-cellulose column fractionation of guinea pig and canine cardiac and vascular smooth muscle homogenates; pH 7.0, 25 °C [1][2] |
Why This Matters
For users screening cardiotonic or PDE3-targeted libraries, the 3-methyl compound offers a well-characterized negative control or selectivity probe with documented reduced on-target liability compared to the 5-methyl isomer.
- [1] Singh B., Lesher G.Y., Pluncket K.C., Pagani E.D., Bode D.C., Bentley R.G., Connell M.J., Hamel L.T., Silver P.J. Novel cAMP PDE III inhibitors: 1,6-naphthyridin-2(1H)-ones. J. Med. Chem. 1992, 35(26), 4858–4865. View Source
- [2] Silver P.J., Hamel L.T., Bentley R.G., Dillon K., Connell M.J., O'Connor B., Ferrari R.A., Pagani E.D. Inhibition of cardiovascular low-Km cAMP phosphodiesterase activity by medorinone. Drug Dev. Res. 1990, 21(2), 203–212. View Source
- [3] Saniabadi A.R., Lowe G.D.O., Belch J.J.F., Barbenel J.C., Forbes C.D. A comparison of the effects of three positive inotropic agents (amrinone, milrinone and medorinone) on platelet aggregation in human whole blood. Thromb. Res. 1990, 57(6), 903–910 (IC50 data for medorinone = 7.5 µM; milrinone = 1.5 µM; amrinone = 48 µM). View Source
